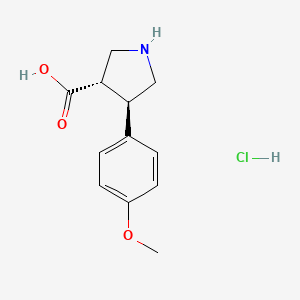

(3S,4R)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC13324406

Molecular Formula: C12H16ClNO3

Molecular Weight: 257.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16ClNO3 |

|---|---|

| Molecular Weight | 257.71 g/mol |

| IUPAC Name | (3S,4R)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C12H15NO3.ClH/c1-16-9-4-2-8(3-5-9)10-6-13-7-11(10)12(14)15;/h2-5,10-11,13H,6-7H2,1H3,(H,14,15);1H/t10-,11+;/m0./s1 |

| Standard InChI Key | XNGVHGXCWZSSEN-VZXYPILPSA-N |

| Isomeric SMILES | COC1=CC=C(C=C1)[C@@H]2CNC[C@H]2C(=O)O.Cl |

| SMILES | COC1=CC=C(C=C1)C2CNCC2C(=O)O.Cl |

| Canonical SMILES | COC1=CC=C(C=C1)C2CNCC2C(=O)O.Cl |

Introduction

Structural and Molecular Characteristics

The compound (3S,4R)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride (molecular formula: , molecular weight: 257.71 g/mol) features a pyrrolidine ring substituted with a 4-methoxyphenyl group at the 4-position and a carboxylic acid group at the 3-position, with stereochemistry defined as (3S,4R). The hydrochloride salt enhances its solubility in polar solvents, making it suitable for laboratory applications .

Table 1: Molecular Properties

The stereochemistry of the compound is critical for its biological activity, as the (3S,4R) configuration ensures optimal interaction with target receptors, such as neurotransmitter transporters or enzymes involved in inflammatory pathways .

Synthesis and Manufacturing

The synthesis of (3S,4R)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride involves multi-step processes to achieve high enantiomeric purity. Patent WO2019016745A1 outlines a method starting with pent-2-ynoic acid derivatives, which undergo cyclization and hydrogenation to form the pyrrolidine core .

Key Synthesis Steps:

-

Cyclization: Pent-2-ynoic acid reacts with a chiral auxiliary (e.g., camphorsultam) in the presence of pivaloyl chloride to form a mixed anhydride intermediate. This step ensures stereochemical control, yielding the desired (3S,4R) configuration .

-

Hydrogenation: The intermediate undergoes catalytic hydrogenation using palladium-on-carbon or Raney nickel in solvents like methanol or ethanol. This step reduces unsaturated bonds while preserving stereochemistry .

-

Salt Formation: The free base is treated with hydrochloric acid to form the hydrochloride salt, improving stability and solubility.

Table 2: Synthesis Conditions

| Step | Reagents/Catalysts | Solvent | Temperature |

|---|---|---|---|

| Cyclization | Camphorsultam, Pivaloyl chloride | Dichloromethane | -30°C to 25°C |

| Hydrogenation | Pd/C, | Methanol | 25–50°C |

| Salt Formation | HCl | Water/EtOH | 0–10°C |

This method achieves yields exceeding 70% with >99% enantiomeric excess, making it scalable for industrial production .

Physicochemical Properties and Stability

Spectroscopic Data

-

IR Spectroscopy: Strong absorption bands at 1700 cm (C=O stretch) and 1250 cm (C-O-C stretch of methoxy group).

-

NMR (H): Peaks at δ 3.78 (s, 3H, OCH), δ 4.21 (m, 1H, pyrrolidine C3-H), and δ 7.25 (d, 2H, aromatic H) .

Applications in Pharmaceutical Research

Neurological Drug Development

The compound’s pyrrolidine scaffold mimics endogenous neurotransmitters, enabling its use in designing dopamine and serotonin reuptake inhibitors. Studies highlight its affinity for the serotonin transporter (SERT) with values < 100 nM, suggesting potential in treating depression and anxiety .

Anti-Inflammatory Agents

As an intermediate in Upadacitinib synthesis, this compound contributes to Janus kinase (JAK) inhibitor development. Its stereochemistry enhances binding to JAK1/2 receptors, reducing cytokine signaling in autoimmune diseases like rheumatoid arthritis .

Table 3: Biological Activity Data

Analytical Methods and Quality Control

High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak AD-H) is employed to verify enantiomeric purity (>99.5%). Mass spectrometry (ESI-MS) confirms molecular identity via a dominant [M+H] peak at m/z 258.1 .

Stability Testing

Forced degradation studies under acidic (0.1 M HCl) and oxidative (3% ) conditions reveal <5% decomposition over 24 hours, underscoring its robustness in formulation development .

Future Research Directions

-

Prodrug Development: Modifying the carboxylic acid group to ester prodrugs could enhance oral bioavailability.

-

Polypharmacology: Investigating dual SERT/JAK inhibition for comorbid depression and inflammatory conditions.

-

Green Chemistry: Optimizing solvent-free synthesis routes to reduce environmental impact .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume